molecular formula C22H19N3O2S3 B2543769 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1291857-10-7

2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2543769
CAS No.: 1291857-10-7
M. Wt: 453.59
InChI Key: QTKRWGNUSSXNDY-UHFFFAOYSA-N
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Description

2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H19N3O2S3 and its molecular weight is 453.59. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

The molecule, through its structural analogs, has been identified as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell replication, making the molecule a promising candidate for cancer therapy. One study highlighted a compound with significant inhibitory activity against human TS and DHFR, showcasing the potential of this scaffold in developing dual-action antifolate therapeutics (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antitumor Activity

Another direction of research involves the synthesis of new derivatives of the compound for antitumor applications. Novel derivatives have been created and tested against various human cancer cell lines, demonstrating potent anticancer activity. This includes activity against breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, positioning the molecule as a viable lead for the development of new anticancer agents (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

The molecular structure and crystalline form of derivatives have been studied to understand their interaction mechanisms and stability. Crystal structure analysis provides insights into the molecule's conformation, aiding in the design of more effective drugs with desirable pharmacokinetic properties. Studies detailing the crystal structures of related compounds have been conducted to explore their folding conformations and intramolecular hydrogen bonding (Subasri et al., 2016).

Antimicrobial Activity

Compounds derived from this molecule have been evaluated for antimicrobial properties. Some derivatives exhibit significant antibacterial and antifungal activities, making them candidates for further exploration as new antimicrobial agents. Their structure-activity relationship (SAR) can be studied to design derivatives with enhanced antimicrobial efficacy (Majithiya & Bheshdadia, 2022).

Future Directions

The future directions for research on this compound are not specified in the available literature. Given the biological activity of related thienopyrimidines, it may be of interest to further investigate the biological activity and potential applications of this compound .

Properties

IUPAC Name

2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S3/c1-14-6-3-4-9-18(14)25-21(27)20-17(10-11-29-20)24-22(25)30-13-19(26)23-15-7-5-8-16(12-15)28-2/h3-12H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKRWGNUSSXNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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